molecular formula C41H56N2O12 B12761142 N,N-diethyl-2-((5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-9-yl)oxy)acetamide CAS No. 20501-32-0

N,N-diethyl-2-((5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-9-yl)oxy)acetamide

Cat. No.: B12761142
CAS No.: 20501-32-0
M. Wt: 768.9 g/mol
InChI Key: BYGXEZLGHPZCPM-FMAJGZLVSA-N
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Description

Preparation Methods

The synthesis of (E)-4-benzylidene-2-methyloxazol-5(4H)-one involves several steps. One common method includes the condensation of benzaldehyde with 2-methyl-4-oxazolone under specific reaction conditions . The reaction typically requires a base catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

(E)-4-benzylidene-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different oxazolidinone derivatives.

    Substitution: It can undergo substitution reactions where the benzylidene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

(E)-4-benzylidene-2-methyloxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-benzylidene-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

(E)-4-benzylidene-2-methyloxazol-5(4H)-one can be compared with other similar compounds such as:

Properties

CAS No.

20501-32-0

Molecular Formula

C41H56N2O12

Molecular Weight

768.9 g/mol

IUPAC Name

N,N-diethyl-2-[[(9Z,19Z,21Z)-2,13,15,17,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetamide

InChI

InChI=1S/C41H56N2O12/c1-11-43(12-2)29(44)19-53-28-18-26-37(49)31-30(28)32-38(25(8)36(31)48)55-41(9,39(32)50)54-17-16-27(52-10)22(5)34(46)24(7)35(47)23(6)33(45)20(3)14-13-15-21(4)40(51)42-26/h13-18,20,22-24,27,33-35,45-49H,11-12,19H2,1-10H3,(H,42,51)/b14-13-,17-16-,21-15-

InChI Key

BYGXEZLGHPZCPM-FMAJGZLVSA-N

Isomeric SMILES

CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C/C(C(C(C(C(C(C(C(/C=C\OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)O)C)O)C)O)C)/C)O

Canonical SMILES

CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)O)C)O)C)O)C)C)O

Origin of Product

United States

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